molecular formula C16H16O3 B1343561 3-Methyl-5-(1-naphthyl)-5-oxovaleric acid CAS No. 951892-80-1

3-Methyl-5-(1-naphthyl)-5-oxovaleric acid

Cat. No.: B1343561
CAS No.: 951892-80-1
M. Wt: 256.3 g/mol
InChI Key: QGZMTTKGJGSGSJ-UHFFFAOYSA-N
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Description

Significance of 3-Methyl-5-(1-naphthyl)-5-oxovaleric Acid as a Chemical Scaffold and Intermediate in Research

The significance of this compound in research stems from its potential as a versatile chemical scaffold and synthetic intermediate. The naphthalene (B1677914) component of the molecule is a well-established pharmacophore in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties nih.govijpsjournal.comresearchgate.net. The naphthalene moiety provides a rigid, aromatic platform that can be modified to interact with various biological targets nih.gov.

The oxovaleric acid portion of the molecule offers a flexible linker with two key functional groups: a ketone and a carboxylic acid. The carboxylic acid group is a common feature in many drug molecules, as it can participate in hydrogen bonding and ionic interactions with biological receptors. It also provides a handle for further chemical modifications, such as esterification or amidation, allowing for the synthesis of a diverse library of derivatives. The ketone group can also be a site for various chemical transformations.

The combination of the rigid naphthyl group and the flexible, functionalized valeric acid chain makes this compound a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure allows for systematic modifications to explore structure-activity relationships, a key aspect of drug discovery.

Overview of Core Structural Elements and Functional Groups Relevant to Academic Investigation

The chemical behavior and potential applications of this compound are dictated by its constituent structural elements and functional groups.

Functional GroupSignificance in Chemical Research
1-Naphthyl Group A bicyclic aromatic hydrocarbon that is planar and electron-rich. It is known to undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the ring system. The position of substitution on the naphthalene ring can significantly influence the molecule's biological activity. The 1-position offers a distinct steric and electronic environment compared to the 2-position.
Ketone Group The carbonyl group (C=O) in the valeric acid chain is a site for nucleophilic attack. It can be reduced to a secondary alcohol, converted to an amine via reductive amination, or participate in various condensation reactions. The presence of the ketone at the 5-position makes this a gamma-keto acid.
Carboxylic Acid Group The -COOH group is acidic and can be deprotonated to form a carboxylate salt. It is a key site for forming esters, amides, and other acid derivatives. This functionality is crucial for forming prodrugs or for linking the molecule to other chemical entities.
Methyl Group The methyl group at the 3-position of the valeric acid chain introduces a chiral center into the molecule. This means that this compound can exist as two enantiomers, which may have different biological activities. The methyl group also increases the lipophilicity of the molecule, which can affect its solubility and ability to cross cell membranes.

The interplay of these functional groups provides a rich platform for chemical exploration and the development of new compounds with tailored properties.

Historical Context and Evolution of Research on Oxovaleric Acid and Naphthyl-Containing Derivatives

The research history of the components of this compound has evolved along separate but converging paths.

Naphthalene and its Derivatives:

Naphthalene was first isolated from coal tar in the early 1820s by John Kidd. newworldencyclopedia.orgwikipedia.org Its molecular formula, C10H8, was determined by Michael Faraday in 1826, and its structure of two fused benzene rings was proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Gräbe three years later. newworldencyclopedia.orgwikipedia.org Initially, naphthalene was primarily used in the production of dyes and as a moth repellent. encyclopedia.com However, its importance grew significantly as a precursor for the industrial synthesis of phthalic anhydride (B1165640). wikipedia.org In the 20th century, the discovery of the diverse biological activities of naphthalene derivatives led to their extensive investigation in medicinal chemistry, resulting in the development of numerous drugs. nih.govijpsjournal.com

Oxovaleric Acids and Keto Acids in General:

The study of keto acids, including oxovaleric acids, has its roots in the late 19th and early 20th centuries with the investigation of metabolism. It was observed that diabetic patients had elevated levels of acetoacetic acid and β-hydroxybutyric acid, collectively known as ketone bodies. mdpi.com The first synthesis of a pyruvic acid, a type of α-keto acid, was conducted by Erlenmeyer in 1881. mdpi.com Research into keto acids has been closely linked to understanding metabolic pathways like the Krebs cycle, where α-keto acids are key intermediates. wikipedia.orgtuscany-diet.net The development of synthetic methods for various types of keto acids, including γ-keto acids like the oxovaleric acid core of the title compound, has been an ongoing area of research in organic chemistry. organic-chemistry.org

The convergence of these two research streams, the rich history of naphthalene chemistry and the fundamental importance of keto acids in both biochemistry and organic synthesis, provides the foundation for the contemporary investigation of hybrid molecules like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-naphthalen-1-yl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11(10-16(18)19)9-15(17)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,11H,9-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZMTTKGJGSGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=CC2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methyl 5 1 Naphthyl 5 Oxovaleric Acid and Its Analogs

Established Synthetic Routes to the 5-Oxovaleric Acid Core

The 5-oxovaleric acid scaffold is a key structural motif present in a variety of biologically active molecules and serves as a crucial building block in organic synthesis. Several reliable methods have been developed for its construction, each with its own advantages and limitations.

Multi-Step Organic Reaction Pathways

Multi-step syntheses provide a high degree of control over the stereochemistry and functionality of the final product. syrris.jpsci-hub.se These pathways often involve the sequential formation of carbon-carbon bonds and the manipulation of functional groups to build the desired molecular framework. syrris.jpsci-hub.se A general approach could involve the use of readily available starting materials that are elaborated through a series of well-understood transformations.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a powerful and widely used method for the formation of aryl ketones, making it a highly relevant strategy for the synthesis of 5-oxovaleric acid derivatives. sigmaaldrich.comnih.govorganic-chemistry.orgwikipedia.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comwikipedia.org

The general mechanism involves the formation of an acylium ion, which then acts as the electrophile and attacks the electron-rich aromatic ring. sigmaaldrich.comwikipedia.org A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation. organic-chemistry.orgwikipedia.org

Reactants Catalyst Product Key Features
Arene (e.g., Naphthalene) + Acyl Halide/AnhydrideLewis Acid (e.g., AlCl₃)Aryl KetoneForms monoacylated products; avoids poly-substitution. organic-chemistry.orgwikipedia.org

This method can be applied intramolecularly to form cyclic ketones, which can be valuable intermediates in more complex syntheses. nih.govorgsyn.org

Condensation Reactions Involving α-Keto Carboxylic Acids

Condensation reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The Claisen condensation, for example, involves the reaction of two ester molecules or an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. csbsju.edubohrium.com

This type of reaction can be adapted for the synthesis of the 5-oxovaleric acid core. For instance, the condensation of a ketone with a carboxylic acid derivative can yield α,α-disubstituted β-keto carbonyl compounds. bohrium.com The reaction often proceeds through an enol lactone intermediate. bohrium.com

Recent advancements have focused on developing more efficient and environmentally friendly methods, such as using novel catalysts or microwave irradiation to promote the reaction. bohrium.comorganic-chemistry.org These methods can lead to higher yields and shorter reaction times.

Reaction Type Reactants Key Intermediates/Products Notes
Claisen-type CondensationKetone + Unactivated Carboxylic Acidα,α-disubstituted β-keto carbonyl compoundsCan be used to form all-carbon spirocyclic 1,3-diketones. bohrium.com
Decarboxylative Claisen CondensationSubstituted malonic acid half oxyesters (SMAHOs)β-keto estersInvolves the loss of carbon dioxide. csbsju.edubohrium.com

Methods for the Preparation of 5-Hydroxy-3-oxopentanoic Acid Derivatives

5-Hydroxy-3-oxopentanoic acid derivatives are valuable intermediates that can be readily converted to the corresponding 5-oxovaleric acids through oxidation. google.com The synthesis of these hydroxy derivatives can be achieved through various methods, including aldol-type reactions.

One approach involves the reaction of an acetic acid ester with a 3-hydroxypropionic acid derivative in the presence of a strong base like lithium amide at temperatures of -20 °C or above. google.com Alternatively, a Grignard reagent can be used to treat the mixture before the addition of lithium amide. google.com These methods allow for the production of these important intermediates from inexpensive and readily available starting materials. google.com

Introduction of the Naphthyl Moiety

The incorporation of the naphthyl group is a critical step in the synthesis of the target molecule. This can be achieved either by starting with a naphthalene-containing building block or by introducing the naphthyl group at a later stage of the synthesis.

Strategies for Naphthyl-Substituted Pentanoic Acid Derivatives

Several strategies can be employed to synthesize pentanoic acid derivatives bearing a naphthyl substituent. One common approach is to utilize a Friedel-Crafts reaction, as discussed previously, where naphthalene (B1677914) is acylated with a suitable pentanoic acid derivative.

Alternatively, multi-component reactions offer an efficient way to construct complex molecules in a single step. mdpi.comresearchgate.net For example, a three-component system involving β-naphthol, an aldehyde, and an amine can be used to synthesize naphthol derivatives. orientjchem.org While not directly producing a pentanoic acid, this highlights the utility of multi-component strategies in building complex naphthyl-containing structures.

Another strategy involves the use of standard procedures to synthesize δ-(1-naphthyl)-valeric acid and its homologs. researchgate.net These methods may involve the reaction of α-chloromethyl-naphthalene with suitable nucleophiles to extend the carbon chain. researchgate.net

Starting Material Reagent(s) Product Type Reference
NaphthaleneAcylating agent (e.g., succinic anhydride) in Friedel-Crafts reactionNaphthoylpropionic acidGeneral Friedel-Crafts methodology sigmaaldrich.comorganic-chemistry.orgwikipedia.org
β-Naphthol, Benzaldehyde, Ethylenediamine-Naphthol derivativeThree-component system orientjchem.org
α-Chloromethyl-naphthaleneCyanide, followed by hydrolysis and chain extensionNaphthyl-acetic acid and homologsStandard synthetic procedures researchgate.net

Coupling Reactions for Complex Naphthyl Analogs

The construction of complex molecules featuring a naphthyl moiety often relies on powerful transition-metal-catalyzed cross-coupling reactions. These methods are indispensable for creating carbon-carbon bonds with precision and are widely used in the preparation of pharmaceuticals and functional materials. nih.gov Palladium-mediated reactions, in particular, have become essential synthetic tools. nih.gov

Significant progress in this area has been driven by the development of new, highly effective catalysts and ligands. numberanalytics.com For instance, palladium-based catalysts paired with bulky phosphine (B1218219) ligands have proven effective for coupling sterically hindered substrates. numberanalytics.com The choice of ligand is critical, as it can dramatically improve the scope and efficiency of the coupling process. nih.gov The steric strain induced by a bulky naphthyl group can facilitate its dissociation from the metal center, potentially increasing the activity of the catalyst in cross-coupling reactions. nih.gov

Historically, a "naphthyl requirement" has been observed in many nickel-catalyzed, stereospecific cross-couplings of benzylic electrophiles, where high yields and stereochemical fidelity were only achieved when a naphthyl group was present. nih.gov However, recent breakthroughs have shown that using simple stilbene (B7821643) ligands can overcome this limitation, enabling the stereospecific Suzuki-Miyaura cross-coupling of tertiary benzylic carboxylates that lack a naphthyl substituent. nih.gov This development significantly broadens the utility of such reactions for synthesizing a wide array of valuable diarylalkanes. nih.gov

Methodologies for the regioselective functionalization of naphthalene derivatives are also of great importance. researchgate.net While traditional electrophilic aromatic substitution can be difficult to control, modern metal-catalyzed approaches allow for direct and selective functionalization. researchgate.net

Catalyst/Ligand SystemReaction TypeKey Features
Pd(PPh₃)₄Suzuki-Miyaura CouplingExhibits high activity and good selectivity for forming C-C bonds. numberanalytics.com
Ni(OAc)₂·4H₂O / Stilbene LigandSuzuki-Miyaura CouplingOvercomes the "naphthyl requirement" in stereospecific cross-couplings. nih.gov
Halogen-Bridged Methylnaphthyl Palladium DimersVarious Coupling ReactionsServe as versatile and highly active catalyst precursors. nih.gov
Gallium TrichlorideAlkyne-Aldehyde CouplingEnables the synthesis of polysubstituted naphthalene derivatives. orientjchem.org

Stereoselective Synthesis and Chiral Resolution Techniques

The presence of a chiral center at the 3-methyl position of the target molecule necessitates strategies for controlling stereochemistry. This can be achieved either through asymmetric synthesis, which creates the desired enantiomer directly, or by resolving a racemic mixture.

Chiral resolution is a widely employed technique for separating enantiomers. The most common method involves the conversion of a racemate into a pair of diastereomers by reacting it with an optically active resolving agent. wikipedia.org For carboxylic acids like 3-Methyl-5-(1-naphthyl)-5-oxovaleric acid, chiral amines are frequently used as resolving agents to form diastereomeric salts. wikipedia.orggoogleapis.com These salts often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the acid is recovered by removing the chiral auxiliary, typically through simple deprotonation. wikipedia.org

The selection of the appropriate chiral resolving agent and solvent system is crucial and often determined empirically. wikipedia.orggoogleapis.com Common resolving agents for acids include optically active forms of 1-(1-naphthyl)ethylamine (B3023371) and phenylglycinol. googleapis.com For example, the resolution of 3-(carbamoylmethyl)-5-methylhexanoic acid has been successfully achieved using (R)-(+)-α-phenylethylamine. googleapis.com Another approach involves forming diastereomeric esters with a chiral alcohol, such as L-menthol, which can then be separated chromatographically. beilstein-journals.org

An alternative to classical resolution is chiral chromatography, where the racemic mixture is separated using a chiral stationary phase (CSP). nih.govaocs.org High-performance liquid chromatography (HPLC) is a powerful tool for this purpose. Diastereomeric derivatives, such as those formed with (S)-(+)- or (R)-(-)-1-(1-naphthyl)ethyl isocyanates, can be resolved on standard silica (B1680970) gel columns. aocs.org

Resolution MethodDescriptionExample Resolving Agents
Diastereomeric Salt Crystallization A racemic acid is reacted with a chiral base to form diastereomeric salts, which are separated by crystallization. wikipedia.org(R)-(+)-α-Phenylethylamine, (S)-(+)-Phenylglycinol, (R)-(+)-1-(1-naphthyl)ethylamine. googleapis.com
Diastereomeric Ester Formation A racemic acid is converted to diastereomeric esters using a chiral alcohol, followed by chromatographic separation. beilstein-journals.orgtcichemicals.comL-(−)-Menthol, Chiral Dichlorophthalic Acid. beilstein-journals.orgtcichemicals.com
Chiral HPLC Enantiomers are separated directly on a chiral stationary phase (CSP) or after conversion to diastereomers on an achiral phase. nih.govaocs.orgN-(R)-1-(1-naphthyl)ethylaminocarbonyl-(S)-valine bonded to silica gel. aocs.org

Development of Novel Catalytic and Green Chemistry Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on developing novel catalytic systems and environmentally benign protocols. These "green chemistry" approaches aim to improve efficiency, reduce waste, and utilize less hazardous materials. unibo.it

In the context of synthesizing complex molecules, novel catalysts can offer significant advantages. For example, solid acid catalysts, such as zirconium metal fixed with titanium, have been developed for esterification reactions, offering a reusable and effective alternative to traditional liquid acids like sulfuric acid. mdpi.com Metal-based catalysts are also central to oxidation reactions. Ruthenium (Ru) and Platinum (Pt) catalysts, for instance, are effective in the aerobic oxidation of alcohols to carboxylic acids, a key transformation in the synthesis of molecules like the target compound. mdpi.com The development of catalysts on magnetic supports, such as palladium nanoparticles on C@Fe₃O₄, facilitates easy separation and recycling, further enhancing the sustainability of the process. mdpi.com

Green Chemistry ProtocolDescriptionAdvantages
Use of Greener Solvents Replacing hazardous solvents (e.g., DMF) with more environmentally friendly options (e.g., EtOAc). unibo.itReduced toxicity, improved safety, lower environmental impact. unibo.it
Solid Acid Catalysis Employing reusable solid acid catalysts (e.g., Zr/Ti) for reactions like esterification. mdpi.comCatalyst is easily separated and recycled, reducing waste. mdpi.com
Solvent-Free Reactions Conducting reactions in the absence of a solvent, often at elevated temperatures. researchgate.netEliminates solvent waste, simplifies workup, cost-effective. researchgate.net
Magnetic Nanoparticle Catalysts Utilizing catalysts immobilized on magnetic supports (e.g., Pd on C@Fe₃O₄) for easy recovery. mdpi.comSimple catalyst separation with a magnet, high reusability. mdpi.com
One-Pot Multicomponent Reactions Combining multiple reaction steps into a single procedure without isolating intermediates. researchgate.netIncreased efficiency, reduced waste, lower Process Mass Intensity (PMI). unibo.it

Chemical Reactivity and Transformation Studies of 3 Methyl 5 1 Naphthyl 5 Oxovaleric Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for modification in 3-Methyl-5-(1-naphthyl)-5-oxovaleric acid, readily undergoing reactions typical of this functional group.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction is generally carried out by refluxing the carboxylic acid with an excess of the alcohol and a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid. This transformation is valuable for modifying the polarity and pharmacokinetic properties of the parent molecule.

Reactant (Alcohol)ProductReaction Conditions
MethanolMethyl 3-methyl-5-(1-naphthyl)-5-oxovalerateCH₃OH, cat. H₂SO₄, reflux
EthanolEthyl 3-methyl-5-(1-naphthyl)-5-oxovalerateC₂H₅OH, cat. H₂SO₄, reflux
IsopropanolIsopropyl 3-methyl-5-(1-naphthyl)-5-oxovalerate(CH₃)₂CHOH, cat. H₂SO₄, reflux

Amide Formation: The carboxylic acid can also be readily converted into a wide array of amides. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with a primary or secondary amine to furnish the desired amide. Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using various coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction is fundamental in peptide synthesis and for the introduction of diverse functionalities.

Reactant (Amine)ProductReaction Conditions
Ammonia3-Methyl-5-(1-naphthyl)-5-oxovaleramide1. SOCl₂, 2. NH₃
AnilineN-phenyl-3-methyl-5-(1-naphthyl)-5-oxovaleramide1. (COCl)₂, 2. C₆H₅NH₂
DiethylamineN,N-diethyl-3-methyl-5-(1-naphthyl)-5-oxovaleramideDCC, (C₂H₅)₂NH

Reactions Involving the Ketone Moiety

The ketone group at the 5-position provides another reactive handle for chemical modification.

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is effective for this transformation, typically carried out in an alcoholic solvent. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the carboxylic acid. Catalytic hydrogenation can also be employed for the reduction of the ketone.

ReagentProduct
Sodium borohydride (NaBH₄)5-Hydroxy-3-methyl-5-(1-naphthyl)valeric acid
Catalytic Hydrogenation (H₂/Pd-C)5-Hydroxy-3-methyl-5-(1-naphthyl)valeric acid

Nucleophilic Addition: The electrophilic carbon of the ketone is susceptible to attack by various nucleophiles. For instance, Grignard reagents (R-MgX) can add to the carbonyl group to form tertiary alcohols. This reaction allows for the introduction of new carbon-carbon bonds.

Nucleophile (Grignard Reagent)Product
Methylmagnesium bromide (CH₃MgBr)5-Hydroxy-3,5-dimethyl-5-(1-naphthyl)valeric acid
Phenylmagnesium bromide (C₆H₅MgBr)5-Hydroxy-3-methyl-5-phenyl-5-(1-naphthyl)valeric acid

Chemical Transformations of the Naphthyl Group

The naphthalene (B1677914) ring system can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing acyl group, which is a deactivating group and primarily directs incoming electrophiles to the 5- and 8-positions of the naphthalene ring.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the naphthyl ring.

Halogenation: Reaction with halogens (e.g., Br₂) in the presence of a Lewis acid catalyst can lead to the corresponding halogenated derivatives.

ReactionReagentMajor Product(s)
NitrationHNO₃, H₂SO₄3-Methyl-5-(5-nitro-1-naphthyl)-5-oxovaleric acid and 3-Methyl-5-(8-nitro-1-naphthyl)-5-oxovaleric acid
BrominationBr₂, FeBr₃3-Methyl-5-(5-bromo-1-naphthyl)-5-oxovaleric acid and 3-Methyl-5-(8-bromo-1-naphthyl)-5-oxovaleric acid

Cyclization and Heterocycle Formation derived from the Oxovaleric Acid Scaffold

The γ-keto acid structure of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems.

Intramolecular Friedel-Crafts Acylation: In the presence of a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid, the carboxylic acid can acylate the naphthyl ring in an intramolecular fashion to form a new six-membered ring, leading to a tetracyclic ketone.

Formation of Pyridazinones: Reaction with hydrazine (B178648) (N₂H₄) can lead to the formation of a dihydropyridazinone derivative through condensation with the ketone and subsequent cyclization with the carboxylic acid. These six-membered nitrogen-containing heterocycles are of interest in medicinal chemistry.

ReagentProduct Type
Polyphosphoric Acid (PPA)Tetracyclic ketone
Hydrazine (N₂H₄)Dihydropyridazinone derivative

Derivatization Strategies for Structure-Activity Relationship Investigations

The chemical reactivity of this compound at its various functional groups allows for systematic structural modifications to explore structure-activity relationships (SAR). By synthesizing a library of derivatives and evaluating their biological activities, researchers can identify key structural features responsible for a desired pharmacological effect.

SAR Derivatization Strategies:

Modification SiteRationale for DerivatizationExample Derivatives
Carboxylic AcidModulate polarity, solubility, and potential for hydrogen bonding.Esters with varying alkyl chain lengths, amides with diverse substituents.
KetoneInvestigate the importance of the carbonyl group for activity; introduce new functional groups.Alcohols (from reduction), tertiary alcohols (from Grignard addition).
Naphthyl RingExplore the influence of electronic and steric effects on activity.Nitro, halogen, and alkyl substituted naphthyl derivatives.
Methyl GroupProbe the impact of substitution at the 3-position on the molecule's conformation and binding.Analogs with different alkyl groups at the 3-position.

By systematically applying these derivatization strategies, a comprehensive understanding of the SAR for this class of compounds can be developed, guiding the design of more potent and selective analogs.

Structure Activity Relationship Sar and Derivative Design Based on the 3 Methyl 5 1 Naphthyl 5 Oxovaleric Acid Scaffold

Rational Design Principles for Novel Analogs and Derivatives

The rational design of analogs based on the 3-Methyl-5-(1-naphthyl)-5-oxovaleric acid scaffold involves several key principles aimed at optimizing molecular interactions with a biological target. nih.govresearchgate.net A primary strategy is the use of bioisosteric replacements, where functional groups are exchanged for others with similar physicochemical properties to improve metabolic stability or fine-tune binding interactions. researchgate.net For instance, the carboxylic acid moiety could be replaced with a tetrazole ring, a common bioisostere, to potentially enhance absorption or alter binding modes.

Another core principle is the exploration of the chemical space around the scaffold through systematic modifications. acs.org This involves introducing a variety of substituents at different positions on the naphthyl ring and the valeric acid chain to probe the steric and electronic requirements of the target's binding pocket. Computational methods, such as molecular docking and conformational analysis, can be employed to predict the binding affinities and orientations of designed analogs, thereby prioritizing synthetic efforts. acs.org The design process may also involve constraining the molecule's conformation to favor a bioactive shape, which can lead to increased potency and selectivity. nih.gov

Impact of Substituent Modifications on Molecular Interactions and Biological Responses

Modifications to the substituents on the this compound scaffold can profoundly influence its interactions with biological targets and, consequently, its biological activity. The naphthyl ring, for example, offers several positions for substitution. The introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the ring system, potentially affecting pi-pi stacking interactions or hydrogen bonding with the target protein.

The valeric acid chain also presents opportunities for modification. Altering the position and nature of the methyl group can impact the molecule's hydrophobicity and steric profile. Furthermore, converting the carboxylic acid to an ester or amide can modulate the compound's polarity and ability to act as a hydrogen bond donor or acceptor.

The following table outlines potential modifications and their predicted impact on molecular interactions and biological responses, based on general principles of medicinal chemistry.

Modification SiteSubstituentPredicted Impact on Molecular InteractionsPotential Change in Biological Response
Naphthyl RingHalogens (F, Cl, Br)Can form halogen bonds, alter electronicsIncreased binding affinity, altered selectivity
Naphthyl RingMethoxy (-OCH3)Hydrogen bond acceptor, increases polarityModified solubility and target interactions
Valeric Acid ChainHydroxyl (-OH)Hydrogen bond donor/acceptorIncreased polarity, potential for new interactions
Carboxylic AcidEster (-COOR)Reduced polarity, loss of H-bond donorAltered cell permeability and target binding
Carboxylic AcidAmide (-CONR2)Can act as H-bond donor/acceptorModified solubility and binding interactions

Conformational Analysis and its Influence on Bioactivity

The three-dimensional conformation of a molecule is critical to its biological activity, as it dictates how well the molecule fits into the binding site of its target. nih.gov For this compound, the flexibility of the valeric acid chain allows the molecule to adopt multiple conformations. Conformational analysis aims to identify the low-energy, and likely bioactive, conformations of the molecule.

Targeted Modifications for Modulating Specific Biological Pathways

Targeted modifications of the this compound scaffold can be undertaken to direct its activity towards specific biological pathways. This approach requires knowledge of the molecular targets within a given pathway and the structural features necessary for interaction. For example, if the goal is to inhibit a particular enzyme, the scaffold could be modified to incorporate functional groups that are known to interact with the enzyme's active site.

One strategy is to append moieties that mimic the natural substrate of a target enzyme. Another approach involves introducing reactive groups that can form covalent bonds with the target, leading to irreversible inhibition. The design of such targeted molecules often benefits from a deep understanding of the target's structure and mechanism, which can be obtained through techniques like X-ray crystallography and homology modeling. The ultimate aim is to enhance the therapeutic index of the compound by maximizing its effect on the desired pathway while minimizing off-target effects.

Molecular Mechanisms and Biological Targets of 3 Methyl 5 1 Naphthyl 5 Oxovaleric Acid and Its Analogs

Investigation of Enzyme Inhibition Profiles

The structural features of 3-Methyl-5-(1-naphthyl)-5-oxovaleric acid, particularly the naphthalene (B1677914) ring and the carboxylic acid group, suggest its potential as an enzyme inhibitor. Research on analogous compounds has revealed inhibitory activity against several key enzymes implicated in various diseases.

Matrix Metalloproteinase-2 (MMP-2): MMPs are a family of enzymes involved in the degradation of the extracellular matrix, playing a crucial role in physiological and pathological processes, including cancer metastasis. nih.gov While direct inhibition of MMP-2 by this compound has not been reported, other naphthalene derivatives have been investigated as MMP inhibitors. For instance, a study on retinoblastoma cell lines showed that inhibitors of MMP-2 can decrease cellular migration. nih.gov The development of selective MMP inhibitors is an active area of research to avoid side effects associated with broad-spectrum inhibition. nih.gov

Histone Deacetylase 8 (HDAC8): HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibitors are being explored as anti-cancer agents. nih.govnih.gov HDAC8, a class I HDAC, is a particularly interesting target. unisi.it Although specific data for this compound is unavailable, the general pharmacophore for HDAC inhibitors includes a zinc-binding group, a linker, and a cap group that interacts with the enzyme's active site. unisi.it Naphthalene-containing compounds have been designed as HDAC8 inhibitors. The potency of these inhibitors is often determined by their ability to chelate the zinc ion in the active site and the interactions of the cap group with the surrounding amino acid residues. unisi.it

Below is a table showcasing the HDAC8 inhibitory activity of some naphthalene-related and other HDAC inhibitors:

CompoundTargetIC50 (µM)Cell Line
PCI-34051HDAC80.01-
SAHA (Vorinostat)pan-HDAC2-
OJI-1HDAC80.0008-
Compound 17HDAC8--
Compound 18HDAC8--
Compound 19HDAC8--
Compound 13HDAC8--

This table presents data for known HDAC8 inhibitors to provide context for the potential activity of naphthalene-containing compounds. Specific data for this compound is not available.

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1): BACE-1 is a key enzyme in the production of amyloid-β peptides, which are associated with Alzheimer's disease. nih.gov The inhibition of BACE-1 is a major therapeutic strategy for this neurodegenerative disorder. chemrxiv.org While there is no direct evidence of this compound inhibiting BACE-1, various organic compounds are being investigated for this purpose. nih.gov The development of potent and selective BACE-1 inhibitors remains an active field of research. nih.govresearchgate.net

Receptor Binding and Antagonist/Agonist Activity

The naphthalene scaffold is present in various compounds that exhibit affinity for specific receptors, suggesting that this compound could also interact with certain receptor types.

Cholecystokinin B (CCK-B) / Gastrin Receptors: The CCK-B receptor, which also functions as the gastrin receptor, is involved in various physiological processes, including gastric acid secretion and anxiety. nih.gov Antagonists of the CCK-B receptor are being investigated for their therapeutic potential. nih.gov Several potent and selective CCK-B receptor antagonists feature a naphthalene moiety in their structure. The structure-activity relationship (SAR) studies of these antagonists reveal that the nature and position of substituents on the aromatic rings are crucial for high-affinity binding. nih.gov For example, in a series of quinazolinone-based CCK-B antagonists, substitutions on the phenyl rings significantly influenced their binding affinity, with IC50 values ranging from 0.2 to 975 nM. nih.gov

The table below illustrates the binding affinities of some CCK-B receptor antagonists:

CompoundTargetIC50 (nM)
Compound 3cCCK-B Receptor0.200
Compound 3aCCK-B Receptor0.66
YF476CCK-B Receptor0.10
L-365,260CCK-B Receptor3.8

This table presents data for known CCK-B receptor antagonists to provide a comparative context. Specific data for this compound is not available.

Cellular Pathway Modulation Studies

Naphthalene and its derivatives have been shown to influence various cellular pathways, including those related to DNA integrity and oxidative stress.

DNA Deformation: Certain naphthalene-containing compounds have been found to interact with DNA. For instance, 1-naphthaleneacetic acid has been shown to bind to calf thymus DNA, primarily through hydrophobic interactions, leading to a stable complex. nih.gov This interaction can potentially perturb the normal function of DNA. Methylation of DNA bases is a common form of damage, and some cellular mechanisms exist to repair such lesions. nih.gov The interaction of small molecules with DNA can sometimes lead to conformational changes or damage.

Reactive Oxygen Species (ROS) Production: ROS are chemically reactive species containing oxygen that are involved in various cellular signaling pathways but can cause damage at high concentrations. nih.gov Some studies have indicated that naphthalene and its metabolites can induce the production of ROS, leading to oxidative stress and subsequent cellular damage, including lipid peroxidation and DNA fragmentation.

Protein Interaction and Ligand-Binding Dynamics

The interaction of a small molecule with its protein target is a dynamic process governed by various non-covalent interactions. While specific ligand-binding dynamics for this compound have not been elucidated, general principles can be inferred from studies of related compounds. The binding of inhibitors to enzymes like HDAC8 involves the coordination of a zinc-binding group to the catalytic zinc ion and the fitting of a linker and cap group into the active site channel. nih.gov The flexibility of the protein and the ligand plays a crucial role in achieving an optimal binding conformation.

Chemically Induced Biological Responses

The chemical structure of naphthalene derivatives has been associated with a range of biological responses, including antimicrobial activity.

Antistaphylococcal Activity of Related Compounds: Several studies have reported the antistaphylococcal activity of various naphthalene derivatives. For example, a series of chlorinated arylcarbamoylnaphthalenylcarbamates demonstrated high antistaphylococcal activity, with minimum inhibitory concentrations (MICs) in the nanomolar range against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.govnih.gov The mechanism of action for some of these compounds involves the inhibition of the bacterial respiratory chain. nih.govnih.gov

The following table summarizes the antistaphylococcal activity of selected chlorinated arylcarbamoylnaphthalenylcarbamates:

CompoundOrganismMIC (µM)
2-[(2,4,5-Trichlorophenyl)carbamoyl]naphthalen-1-yl ethylcarbamateS. aureus0.018–0.064
2-[(2,4,5-Trichlorophenyl)carbamoyl]naphthalen-1-yl butylcarbamateS. aureus0.018–0.064
Chrysophaentin AS. aureus 259231–4 (MIC50)
Chrysophaentin AMRSA BAA-411–4 (MIC50)
Chrysophaentin AMDRSA BAA-441–4 (MIC50)

This table showcases the antistaphylococcal activity of related naphthalene derivatives. Specific data for this compound is not available.

Advanced Computational and Theoretical Studies on 3 Methyl 5 1 Naphthyl 5 Oxovaleric Acid

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, would be employed to investigate the fundamental electronic properties of 3-Methyl-5-(1-naphthyl)-5-oxovaleric acid. nih.govsamipubco.comnrel.govacs.org A primary step would involve geometry optimization to find the lowest energy conformation of the molecule. researchgate.net

Following optimization, a range of electronic descriptors could be calculated to predict the molecule's stability and reactivity. researchgate.neted.ac.uk Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability. samipubco.com

Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated. This map visualizes the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites), such as the carbonyl and carboxyl oxygen atoms, and electron-deficient regions (electrophilic sites). researchgate.net This information is critical for predicting how the molecule might interact with biological macromolecules. Natural Bond Orbital (NBO) analysis could also be performed to study intramolecular interactions, such as hyperconjugation and charge delocalization between the naphthyl ring and the valeric acid side chain.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT/B3LYP/6-31G(d,p))
PropertyCalculated ValueUnit
Total Energy-958.765Hartree
HOMO Energy-6.21eV
LUMO Energy-1.89eV
HOMO-LUMO Gap (ΔE)4.32eV
Dipole Moment3.45Debye

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. nih.gov For this compound, this method could be used to explore its potential as an inhibitor for various enzymes, such as protein kinases, where naphthalene-containing compounds have shown activity. nih.govnih.govmdpi.com

The process would begin by obtaining the 3D crystal structure of a target protein from a repository like the Protein Data Bank (PDB). nih.gov The ligand's structure, optimized from quantum chemical calculations, would then be docked into the active site of the protein. Docking algorithms would generate numerous possible binding poses, which are then scored based on their binding affinity (e.g., in kcal/mol). researchgate.net

Analysis of the top-scoring poses would reveal the specific molecular interactions stabilizing the ligand-protein complex. Key interactions for this molecule would likely include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, potentially interacting with polar amino acid residues in the active site.

Hydrophobic Interactions: The large, aromatic naphthyl ring could form significant hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. brylinski.orgnih.govnih.gov

Van der Waals Interactions: The alkyl chain would contribute to binding through weaker van der Waals forces.

These modeled interactions provide a structural basis for the molecule's hypothetical biological activity and can guide the design of more potent analogues. nih.govekb.eg

Table 2: Hypothetical Molecular Docking Results against a Protein Kinase Target (e.g., FLT3 Kinase)
LigandBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
This compound-8.9ASP829, LYS644Hydrogen Bond (Carboxyl group)
PHE691, PHE830π-π Stacking (Naphthyl ring)
LEU616, VAL624, ILE690Hydrophobic (Alkyl chain)

Conformational Analysis and Dynamics Simulations

Conformational analysis is crucial for understanding the behavior of flexible molecules like this compound. fiveable.melibretexts.org The valeric acid chain has several rotatable single bonds, allowing the molecule to adopt numerous three-dimensional shapes (conformers). These different conformations can have varying energy levels and biological activities.

A systematic conformational search would identify stable, low-energy conformers. The potential energy surface would be scanned by rotating the key dihedral angles in the side chain to map out energetic minima and the barriers between them. This analysis helps determine the most likely shape of the molecule in different environments. libretexts.org

To explore the dynamic behavior, Molecular Dynamics (MD) simulations would be performed. An MD simulation would model the movement of every atom in the molecule over time by solving Newton's equations of motion. This provides a detailed view of the molecule's flexibility, how it explores different conformations, and how it might interact with its environment (e.g., water molecules in a solvent box). MD simulations can reveal how the molecule's shape adapts upon binding to a protein target, a phenomenon known as induced fit.

Table 3: Hypothetical Relative Energies of Key Conformers
Conformer DescriptionDihedral Angle (C3-C4-C5-C_naphthyl)Relative Energy (kcal/mol)Population (%)
Extended Chain~180°0.00 (Global Minimum)65%
Folded Conformer 1 (Gauche)~60°1.225%
Folded Conformer 2 (Gauche)~-60°1.510%

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov To develop a QSAR model for analogues of this compound, a dataset of structurally similar molecules with experimentally measured biological activities (e.g., IC₅₀ values) would be required. nih.gov

For each molecule in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, shape indices.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, would then be used to derive an equation that links these descriptors to the observed activity. mdpi.com A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing and providing insights into the structural features essential for activity. nih.govacs.org

Table 4: Hypothetical QSAR Model for a Series of Analogues
Model ParameterValue/Equation
Hypothetical QSAR Equationlog(1/IC₅₀) = 0.75 * LogP - 0.12 * (HOMO) + 0.45 * (Naphthyl_ASA) - 2.1
Correlation Coefficient (R²)0.88
Cross-validation (Q²)0.75
Key DescriptorsLogP (Hydrophobicity), HOMO Energy (Electron Donating Ability), Naphthyl_ASA (Accessible Surface Area of Naphthyl group)

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening and virtual ligand design are powerful strategies for discovering new lead compounds and optimizing existing ones. numberanalytics.comnih.gov These methodologies could be applied using this compound as a starting point.

Virtual Screening:

Structure-Based Virtual Screening (SBVS): Using the binding site of a chosen protein target, large chemical databases (containing millions of compounds) could be computationally screened via high-throughput docking to identify molecules that are predicted to bind with high affinity. mdpi.commdpi.com This approach can identify novel chemical scaffolds completely different from the initial compound.

Ligand-Based Virtual Screening (LBVS): If the protein target is unknown, the structure of this compound itself can be used as a template. nih.gov The screening would search for molecules in a database that have a similar shape, size, and pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings).

Virtual Ligand Design: This approach involves the rational, computer-aided design of new molecules. Starting with the docked pose of this compound in its target's active site, modifications could be virtually introduced to improve binding affinity and selectivity. nih.govyoutube.com For example, one might add a functional group to form an additional hydrogen bond with a nearby residue or modify the naphthyl ring to enhance stacking interactions. This iterative process of design, computational evaluation, and subsequent synthesis allows for the efficient optimization of lead compounds.

Emerging Research Directions and Future Perspectives for 3 Methyl 5 1 Naphthyl 5 Oxovaleric Acid

Development of Next-Generation Synthetic Strategies for Complex Analogs

The synthesis of γ-keto acids is a well-established area of organic chemistry, but the development of more efficient and versatile methods for creating complex analogs of 3-Methyl-5-(1-naphthyl)-5-oxovaleric acid remains a key research focus. Traditional methods for synthesizing γ-keto acids include Friedel-Crafts acylation, oxidation of corresponding alcohols or hydrocarbons, and the use of organometallic reagents. mdpi.com However, these methods can sometimes be limited by harsh reaction conditions, low yields, and a lack of stereoselectivity.

Next-generation synthetic strategies are moving towards more sophisticated and sustainable approaches. These include:

Catalytic Asymmetric Synthesis: The development of chiral catalysts to control the stereochemistry at the methyl-substituted carbon would be a significant advancement. This would allow for the synthesis of enantiomerically pure analogs, which is crucial for studying their interactions with chiral biological targets.

C-H Activation: Recent breakthroughs in C-H activation offer a powerful tool for modifying the naphthyl ring or the aliphatic chain directly. news-medical.net This would enable the late-stage functionalization of the molecule, allowing for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.

Biocatalysis: The use of enzymes, such as ketoreductases, could provide a highly selective and environmentally friendly way to synthesize chiral analogs. georgiasouthern.edu Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reproducibility compared to traditional batch processes. Implementing flow chemistry for the synthesis of this compound and its analogs could streamline their production for further research.

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic Asymmetric SynthesisAccess to enantiomerically pure compoundsDesign of novel chiral catalysts
C-H ActivationLate-stage functionalization, rapid analog synthesisDevelopment of selective C-H activation methods
BiocatalysisHigh selectivity, mild reaction conditions, sustainabilityDiscovery and engineering of suitable enzymes
Flow ChemistryImproved safety, scalability, and reproducibilityOptimization of reaction conditions in flow reactors

Exploration of Novel Biological Targets and Interventional Research Areas

The biological activity of this compound is largely unexplored. However, its structural features suggest several potential avenues for investigation. The naphthyl group is a common motif in biologically active compounds, including kinase inhibitors and anti-inflammatory agents. nih.govresearchgate.net The keto acid functionality is also present in many endogenous metabolites and can interact with a variety of enzymes.

Future research should focus on screening this compound and its analogs against a wide range of biological targets. Potential areas of interest include:

Enzyme Inhibition: The keto acid moiety could act as a mimic of natural substrates for enzymes such as dehydrogenases, decarboxylases, or transaminases. The bulky naphthyl group could provide specificity by interacting with hydrophobic pockets in the active site.

Receptor Modulation: The rigid, aromatic structure of the naphthyl group could allow it to bind to receptors, such as G-protein coupled receptors (GPCRs), which are important drug targets. researchgate.net

Anticancer Activity: Many naphthalene (B1677914) derivatives have shown promise as anticancer agents. nih.gov The potential for this compound to interfere with cancer cell metabolism, for example by targeting pathways that are dysregulated in cancer, warrants investigation. nih.govnih.gov

Antimicrobial Activity: The synthesis of various naphthyl derivatives has been explored for their potential as antimicrobial agents. ekb.eg Investigating the activity of this compound against a panel of bacteria and fungi could reveal new therapeutic possibilities.

Integration of Advanced Computational and Experimental Methodologies for Rational Compound Design

Rational drug design, which combines computational and experimental approaches, can significantly accelerate the discovery and optimization of new therapeutic agents. researchgate.net For this compound, computational methods can be used to predict its properties and guide the design of more potent and selective analogs.

Key computational and experimental methodologies that can be integrated include:

Molecular Docking: This technique can be used to predict the binding mode of this compound and its analogs to the active sites of potential protein targets. mdpi.com This can help to prioritize which analogs to synthesize and test.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to a target protein, helping to understand the stability of the complex and the key interactions that contribute to binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of a series of analogs with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

High-Throughput Screening (HTS): HTS can be used to rapidly screen large libraries of compounds against a specific biological target. The "hits" from an HTS campaign can then be further optimized using computational methods.

The integration of these methods can create a powerful feedback loop, where computational predictions guide experimental work, and the experimental results are used to refine the computational models. This iterative process can lead to the rapid development of new compounds with improved properties.

MethodologyApplication in Compound Design
Molecular DockingPrediction of binding modes and prioritization of analogs
Molecular Dynamics SimulationsUnderstanding binding stability and key interactions
QSARPredicting the activity of new compounds
High-Throughput ScreeningRapidly identifying active compounds from large libraries

Potential Applications as Molecular Probes and Chemical Tools in Biological Systems Research

Beyond its potential as a therapeutic agent, this compound and its derivatives could also be valuable tools for basic research. Small molecules that can selectively interact with biological targets can be used as molecular probes to study the function of those targets in living systems.

Potential applications as molecular probes and chemical tools include:

Fluorescent Probes: The naphthyl group is inherently fluorescent, which could be exploited to develop fluorescent probes. lifetein.com By attaching a reactive group to the molecule, it could be used to label specific proteins or cellular compartments for imaging studies.

Affinity-Based Probes: By immobilizing the compound on a solid support, it could be used for affinity chromatography to isolate and identify its binding partners from complex biological samples.

Chemical Genetics: Small molecule inhibitors can be used to rapidly and reversibly inhibit the function of a specific protein, allowing researchers to study the consequences of that inhibition in a controlled manner. This approach can be a powerful alternative to traditional genetic methods.

The development of this compound-based chemical tools could provide new ways to study a wide range of biological processes, from enzyme catalysis to signal transduction.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.